Hsd17B13-IN-94

Description

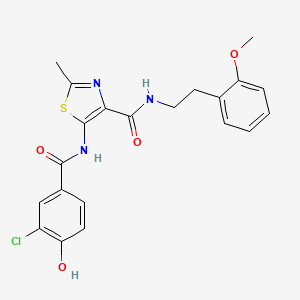

Structure

3D Structure

Properties

Molecular Formula |

C21H20ClN3O4S |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

5-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C21H20ClN3O4S/c1-12-24-18(20(28)23-10-9-13-5-3-4-6-17(13)29-2)21(30-12)25-19(27)14-7-8-16(26)15(22)11-14/h3-8,11,26H,9-10H2,1-2H3,(H,23,28)(H,25,27) |

InChI Key |

RPFASOHQEXEPRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)O)Cl)C(=O)NCCC3=CC=CC=C3OC |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13 Inhibition: A Deep Dive into the Mechanism of Action for a Novel Therapeutic Target in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide elucidates the mechanism of action of HSD17B13 inhibitors, focusing on the core principles of their function, supported by available preclinical and clinical data. While specific data for a compound designated "Hsd17B13-IN-94" is not publicly available, this document will detail the general mechanism of action for potent and selective inhibitors of HSD17B13, such as BI-3231 and INI-822.

Introduction to HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] It is primarily localized to the lipid droplets within hepatocytes.[3][4] The precise physiological substrates and functions of HSD17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][5] Upregulation of HSD17B13 expression is observed in patients with NAFLD.

The Core Mechanism of Action: HSD17B13 Inhibition

The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, preventing the catalytic conversion of its substrates. This inhibition is hypothesized to mitigate the downstream pathological effects associated with HSD17B13 activity in the liver.

Enzymatic Inhibition

HSD17B13 inhibitors are designed to be competitive or non-competitive antagonists of the enzyme. They occupy the substrate-binding pocket or an allosteric site, thereby preventing the binding and processing of endogenous substrates like retinol and potentially other bioactive lipids.[6][7] This leads to a reduction in the formation of metabolic products that may contribute to liver injury and inflammation.

Impact on Cellular Pathways

By inhibiting HSD17B13, these compounds are expected to modulate several key cellular pathways implicated in the progression of liver disease:

-

Lipid Metabolism: HSD17B13 is associated with lipid droplet dynamics.[4] Its inhibition may alter lipid droplet morphology and lipid metabolism within hepatocytes, potentially reducing lipotoxicity.

-

Inflammation and Fibrosis: Genetic loss of HSD17B13 function is strongly linked to reduced hepatic inflammation and fibrosis.[8] Inhibitors are therefore predicted to have anti-inflammatory and anti-fibrotic effects. The precise molecular link between HSD17B13 activity and these processes is an active area of research. Recent studies suggest a role for HSD17B13 in promoting leukocyte adhesion through the biosynthesis of platelet-activating factor (PAF).[9]

Quantitative Data on HSD17B13 Inhibitors

While specific data for "this compound" is unavailable, the following tables summarize representative data for other known HSD17B13 inhibitors to provide a quantitative context for potency and selectivity.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | 4.4 | [7] |

| INI-822 | Human HSD17B13 | Not Specified | Potent (Clinical Dev) | [10] |

Table 2: Preclinical and Clinical Development Status of Representative HSD17B13 Inhibitors

| Compound | Development Phase | Key Findings | Reference |

| BI-3231 | Preclinical (Chemical Probe) | Potent and selective inhibitor with good physicochemical properties. Shows extensive liver tissue accumulation. | [7] |

| INI-822 | Phase 1 Clinical Trial | First small molecule inhibitor of HSD17B13 to enter clinical development for fibrotic liver diseases. | [10] |

| ALN-HSD (siRNA) | Phase 1 Clinical Trial | RNAi therapeutic targeting HSD17B13. | [3] |

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of HSD17B13 inhibitors are crucial for reproducible research. Below are generalized methodologies for key experiments.

HSD17B13 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. Estradiol is commonly used as a substrate, and NAD+ as a cofactor.[7]

-

Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme and NAD+. The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product (estrone) or the consumption of NADH is monitored over time using methods such as fluorescence or mass spectrometry.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.

Methodology:

-

Cell Treatment: Hepatocyte-derived cells are treated with the inhibitor or vehicle control.

-

Thermal Challenge: The cells are heated at a range of temperatures.

-

Protein Extraction: The soluble protein fraction is extracted.

-

Detection: The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blot or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the inhibitor indicates direct binding.

In Vivo Efficacy Studies in a NASH Mouse Model

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Methodology:

-

Model Induction: A diet-induced model of NASH, such as a high-fat, high-cholesterol, and high-fructose diet, is used in mice.

-

Treatment: Once the disease phenotype is established, mice are treated with the inhibitor or vehicle control for a defined period.

-

Endpoint Analysis:

-

Histology: Liver sections are stained with H&E and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis.

-

Biochemical Analysis: Serum levels of ALT and AST are measured.

-

Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Timp1) is quantified by qRT-PCR.

-

Lipidomics: Hepatic lipid profiles are analyzed by mass spectrometry.

-

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

Caption: Proposed signaling pathway of HSD17B13 and its inhibition.

Caption: General experimental workflow for HSD17B13 inhibitor evaluation.

Caption: Logical relationship of HSD17B13 inhibition and therapeutic outcome.

Conclusion

Inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors is centered on the direct blockade of the enzyme's catalytic activity, which is anticipated to ameliorate the downstream pathological consequences of its function in the liver, namely inflammation and fibrosis. While the precise endogenous substrates and the full spectrum of its physiological roles are still being elucidated, the strong human genetic data provide a solid foundation for the continued development of HSD17B13 inhibitors as a novel class of therapeutics for chronic liver disease. Further research, including the public disclosure of data for compounds like "this compound," will be critical to fully understand the therapeutic potential of targeting this enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of BI-3231, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making well-characterized chemical probes like BI-3231 invaluable for further biological exploration.

Discovery of BI-3231

The journey to identify BI-3231 began with the recognition of HSD17B13 as a potential drug target, largely informed by genome-wide association studies (GWAS) that linked loss-of-function variants of the HSD17B13 gene to a reduced risk of chronic liver disease.[1][2] The discovery of BI-3231 followed a systematic drug discovery cascade, from high-throughput screening to lead optimization.

High-Throughput Screening (HTS)

A high-throughput screening campaign was initiated to identify inhibitors of HSD17B13. The assay utilized purified human HSD17B13 enzyme with estradiol as the substrate and NAD+ as the cofactor.[2] This screening of approximately 3.2 million compounds led to the identification of a weakly active alkynyl phenol compound, designated as compound 1, with an IC50 value of 1.4 μM.[2][3] This compound served as the starting point for a focused lead optimization program.

Lead Optimization

Subsequent structure-activity relationship (SAR) studies were conducted to improve the potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties of the initial hit. This optimization process led to the synthesis of compound 45, now known as BI-3231.[2][3] BI-3231 demonstrated significantly improved potency and a more favorable overall profile compared to the initial screening hit.

Synthesis of BI-3231

The chemical synthesis of BI-3231 (compound 45) is a multi-step process. The following scheme outlines the key transformations with the specified reagents and conditions.

-

Step a: MeSO2Cl, NEt3, CH2Cl2, 90% yield

-

Step b: N,O-bis(trimethylsilyl)acetamide, MeCN, 76% yield

-

Step c: EtI, K2CO3, DMF, 69% yield

-

Step d: --INVALID-LINK--palladium(II) dichloride, EtOH, water, 51% yield

-

Step e: 1-(chloromethyl)-4-methoxybenzene, K2CO3, MeCN, quantitative yield

-

Step f: n-BuLi, tetrahydrofuran (THF), -78 °C, trimethyl borate, then 4 M HCl, 91% yield

-

Step g: trifluoroacetic acid (TFA), CH2Cl2, 69% yield[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231 and a more recent inhibitor, compound 32, for comparison.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 (IC50) |

| BI-3231 | hHSD17B13 | 1[1] | 0.7 | >10 µM[4] |

| mHSD17B13 | 13[1] | - | - | |

| Compound 32 | hHSD17B13 | 2.5[5] | - | - |

Table 2: In Vitro DMPK and Physicochemical Properties of BI-3231

| Parameter | Human | Mouse |

| Hepatocyte Stability (% QH) | 58 | 57 |

| Plasma Protein Binding (%) | 90.9 | 87.1 |

| CYP3A4 Inhibition (IC50, µM) | >50 | >50 |

| CYP2C8 Inhibition (IC50, µM) | >50 | >50 |

| CYP2C9 Inhibition (IC50, µM) | >50 | >50 |

| CYP2C19 Inhibition (IC50, µM) | >50 | 45.8 |

| CYP2D6 Inhibition (IC50, µM) | >50 | >50 |

| hERG Inhibition (IC50, µM) | >10 | - |

(Data from[6])

Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice

| Parameter | Value |

| Clearance (% QH) | 126.7 |

| Volume of Distribution (Vss, L/kg) | 1.4 |

| Mean Residence Time (i.v., h) | 0.2 |

| Tmax (p.o., h) | 0.25 |

| Oral Bioavailability (F, %) | 10 |

(Data from[6])

Experimental Protocols

High-Throughput Screening Protocol for HSD17B13 Inhibitors

-

Compound Plating: Dispense test compounds into 1536-well microtiter plates.

-

Enzyme and Substrate Preparation: Prepare a solution containing purified recombinant human HSD17B13 enzyme, estradiol (substrate), and NAD+ (cofactor) in assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[7]

-

Reaction Initiation: Add 6 μL of the enzyme/substrate/cofactor solution to each well of the compound-spotted plates.[3]

-

Incubation: Incubate the plates at room temperature.

-

Detection: Utilize a suitable detection method to measure the formation of the reaction product (estrone) or the conversion of NAD+ to NADH. For the discovery of BI-3231, a MALDI-based readout was employed.[3] An alternative is a luminescence-based assay like the NAD-Glo™ assay.[7]

-

Data Analysis: Calculate the percent inhibition for each compound relative to control wells (no compound).

NAD/NADH-Glo™ Assay for HSD17B13 Activity

This protocol is adapted for measuring HSD17B13 activity, which produces NADH.

-

Reaction Setup: In a 96-well or 384-well white luminometer plate, set up the enzymatic reaction containing assay buffer, HSD17B13 enzyme, estradiol, NAD+, and the test inhibitor at various concentrations.[7]

-

Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for NADH production.

-

Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol (Promega).[8]

-

Detection: Add a volume of the detection reagent equal to the volume of the enzymatic reaction in each well.

-

Incubation: Incubate at room temperature for 30 to 60 minutes.[9]

-

Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.

-

Data Analysis: Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Visualizations

HSD17B13 Signaling Pathway

Caption: Proposed HSD17B13 signaling pathway in hepatocytes.

BI-3231 Discovery Workflow

Caption: Workflow for the discovery of BI-3231.

BI-3231 Synthesis Overview

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 5. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. enanta.com [enanta.com]

- 8. NAD/NADH-Glo™ Assay Protocol [promega.com]

- 9. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Inhibition of HSD17B13: A Novel Target in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2] This liver-specific, lipid droplet-associated enzyme is implicated in the metabolism of steroids, retinoids, and other lipids.[2][3] Notably, genetic loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, highlighting the therapeutic potential of inhibiting its enzymatic activity.[2][4] This document provides a comprehensive technical overview of HSD17B13 and the current landscape of its small molecule inhibitors, with a focus on the available data for compounds in the "Hsd17B13-IN" series.

Note on "Hsd17B13-IN-94": As of the latest available data, specific quantitative metrics and detailed experimental protocols for the compound designated "this compound" are not publicly available. Therefore, this guide will utilize data from closely related and well-characterized inhibitors in the same series, such as HSD17B13-IN-9 and the extensively profiled compound BI-3231, to provide a representative technical framework.

The Target Protein: HSD17B13

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[5] It is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[2][6] The enzyme catalyzes the NAD+-dependent oxidation of various substrates, including 17β-estradiol and retinol.[3][7]

The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[2][8] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a direct role in hepatic lipid accumulation.[2]

HSD17B13 Inhibitors: Quantitative Data

The development of small molecule inhibitors of HSD17B13 is an active area of research. Several series of potent inhibitors have been identified. The following table summarizes the available quantitative data for representative HSD17B13 inhibitors.

| Compound | Target | Assay Type | Substrate | IC50 | Ki | Reference |

| HSD17B13-IN-9 | Human HSD17B13 | Biochemical | Not Specified | 0.01 µM | Not Reported | [9] |

| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM | 0.7 ± 0.2 nM | [10][11] |

| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 nM | Not Reported | [10] |

| BI-3231 | Human HSD17B13 | Cellular | Not Specified | 11 ± 5 nM | Not Reported | [12] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are representative protocols for key experiments.

Biochemical Enzyme Inhibition Assay (Example with BI-3231)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13. A common method involves measuring the production of NADH, a product of the dehydrogenase reaction, using a luminescent assay.[13][14]

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[7]

-

Substrate: Estradiol (or other suitable substrate like retinol)

-

Cofactor: NAD+

-

Test compound (e.g., this compound) dissolved in DMSO

-

NADH detection reagent (e.g., NAD(P)H-Glo™)

-

1536-well or 384-well assay plates

Procedure:

-

Dispense 50 nL of test compound at various concentrations into the wells of the assay plate.

-

Add 2 µL of substrate mix containing estradiol and NAD+ to each well.

-

Initiate the reaction by adding 2 µL of purified HSD17B13 enzyme.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).

-

Stop the reaction and measure NADH production by adding the NADH detection reagent.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistical equation.[5]

Cellular HSD17B13 Inhibition Assay

This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium and reagents

-

Test compound

-

Substrate (e.g., a cell-permeable HSD17B13 substrate)

-

Lysis buffer

-

Analytical method for product quantification (e.g., LC-MS/MS)

Procedure:

-

Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add the substrate to the cell culture medium and incubate for a defined period.

-

Wash the cells and lyse them to release intracellular contents.

-

Quantify the amount of product formed from the substrate using a sensitive analytical method like LC-MS/MS.

-

Determine the IC50 value by plotting the product formation against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which HSD17B13 is involved and the workflow for inhibitor characterization is crucial for drug development.

Caption: HSD17B13 signaling pathway in hepatocytes.

Caption: A typical workflow for HSD17B13 inhibitor characterization.

Conclusion

HSD17B13 is a genetically validated target for the treatment of NAFLD and other chronic liver diseases. The development of potent and selective small molecule inhibitors is a promising therapeutic strategy. While specific data for this compound is not yet in the public domain, the characterization of related compounds provides a solid framework for the continued development and evaluation of this class of inhibitors. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in this rapidly advancing field.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 12. eubopen.org [eubopen.org]

- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enanta.com [enanta.com]

HSD17B13 Inhibition and its Role in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in the regulation of hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, validating its potential as a drug target. This technical guide provides an in-depth overview of HSD17B13, its role in lipid metabolism, and the current landscape of its small molecule inhibitors. While the specific compound "Hsd17B13-IN-94" is not publicly documented, this guide will focus on the core principles of HSD17B13 inhibition, utilizing data from publicly disclosed inhibitors.

The Role of HSD17B13 in Lipid Metabolism and Liver Disease

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets in hepatocytes, a hallmark of hepatic steatosis.[5][6] Conversely, the genetic loss-of-function variant rs72613567 leads to a truncated, inactive protein and is associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[7][8]

The precise enzymatic function and endogenous substrates of HSD17B13 are still under investigation, but it is known to possess NAD+ dependent oxidoreductase activity.[1] Potential substrates include steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4.[7] The enzyme's localization to lipid droplets suggests a direct role in modulating lipid droplet dynamics, potentially by influencing the synthesis, storage, or breakdown of neutral lipids.[3][4]

Upstream Regulation of HSD17B13 Expression

The expression of the HSD17B13 gene is transcriptionally regulated by key players in hepatic lipid homeostasis, primarily the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[7] LXRα, a nuclear receptor activated by oxysterols, induces the expression of SREBP-1c. SREBP-1c, in turn, directly binds to the promoter of the HSD17B13 gene to drive its transcription.[7] This creates a feed-forward loop where conditions of lipid excess that activate LXRα lead to increased HSD17B13 expression, potentially exacerbating lipid accumulation in the liver.

HSD17B13 Inhibitors: Quantitative Data

Several pharmaceutical companies are actively developing small molecule inhibitors of HSD17B13. Below is a summary of publicly available quantitative data for some of these compounds.

| Compound/Company | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | IC50: 1 nM, Ki: 0.7 nM | >1000-fold vs HSD17B11 | [7][8][9] |

| Mouse HSD17B13 | Enzymatic | IC50: 13 nM | [7] | ||

| INI-822 | Human HSD17B13 | Enzymatic | Low nM potency | >100-fold vs other HSD17B family members | |

| Enanta Cpd 26 | Human HSD17B13 | Enzymatic (RF/MS) | IC50 < 0.1 µM | Not specified | [5] |

| Human HSD17B13 | Cell-based (HEK293T) | IC50 < 0.1 µM | [5] |

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are not publicly available. However, based on the literature, the following methodologies are key for the characterization of HSD17B13 inhibitors.

Recombinant HSD17B13 Enzymatic Assays

Objective: To determine the direct inhibitory activity of a compound on the HSD17B13 enzyme.

General Methodology:

-

Enzyme Source: Purified recombinant human or mouse HSD17B13 is used.

-

Substrate: Common substrates include β-estradiol or leukotriene B4.

-

Cofactor: NAD+ is a required cofactor for the enzymatic reaction.

-

Detection Method:

-

RapidFire Mass Spectrometry (RF/MS): This high-throughput method directly measures the formation of the product (e.g., estrone from estradiol) or the depletion of the substrate.

-

NAD-Glo™ Assay: This is a luminescence-based assay that measures the production of NADH, a product of the HSD17B13-catalyzed reaction.

-

-

Procedure: The inhibitor is incubated with the enzyme, substrate, and cofactor. The reaction is then initiated and allowed to proceed for a defined period. The amount of product formed or substrate consumed is quantified to determine the percent inhibition and subsequently the IC50 value.

Cell-Based Lipid Accumulation Assays

Objective: To assess the effect of HSD17B13 inhibition on lipid accumulation in a cellular context.

General Methodology:

-

Cell Lines: Human hepatocyte cell lines such as HepG2 or Huh7 are commonly used.

-

Induction of Steatosis: Cells are treated with fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid droplet formation.

-

Treatment: Cells are co-treated with the fatty acids and the HSD17B13 inhibitor.

-

Lipid Staining: Lipid droplets are visualized and quantified using fluorescent dyes such as Nile Red or BODIPY.

-

Analysis: The fluorescence intensity is measured using microscopy and image analysis software or a plate reader to determine the extent of lipid accumulation. A reduction in fluorescence in inhibitor-treated cells compared to vehicle-treated cells indicates a positive effect.

Downstream Signaling and Pathophysiological Consequences

Inhibition of HSD17B13 is hypothesized to mitigate the progression of liver disease through several downstream mechanisms. By reducing the enzymatic activity of HSD17B13, inhibitors are expected to decrease the production of pro-inflammatory lipid mediators. Furthermore, altering the lipid composition of lipid droplets may affect their stability and interaction with other organelles, leading to a reduction in cellular stress and hepatocyte injury. The loss-of-function variants of HSD17B13 are associated with increased levels of hepatic phospholipids, which may contribute to the protective effect against fibrosis.[9]

Conclusion and Future Directions

The inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The ongoing development of potent and selective small molecule inhibitors is a significant step towards realizing this therapeutic potential. Future research will need to focus on elucidating the precise enzymatic functions and endogenous substrates of HSD17B13 to fully understand its role in liver pathophysiology. Furthermore, the successful translation of preclinical findings into clinical efficacy will be critical for establishing HSD17B13 inhibitors as a new class of therapeutics for chronic liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. mdpi.com [mdpi.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. HSD17B13 - Wikipedia [en.wikipedia.org]

- 9. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice | MDPI [mdpi.com]

Navigating the Inhibition of Hsd17B13 in Liver Fibrosis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-94." This guide will therefore focus on a well-characterized, potent, and selective small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (Hsd17B13), BI-3231 , as a representative tool for studying liver fibrosis. The principles and methodologies described herein are broadly applicable to the investigation of other Hsd17B13 inhibitors.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which is a major driver of liver fibrosis.[1] Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1] This protective effect has spurred the development of inhibitors to mimic this genetic advantage. This guide provides a technical overview of the use of a potent and selective Hsd17B13 inhibitor, BI-3231, for the preclinical investigation of liver fibrosis.

Quantitative Data for Hsd17B13 Inhibitor: BI-3231

The following tables summarize the key quantitative data for the Hsd17B13 inhibitor BI-3231 and its corresponding negative control, BI-0955.

Table 1: In Vitro Potency and Selectivity of BI-3231 [3][4][5]

| Parameter | Species | Value | Assay Conditions |

| IC50 | Human Hsd17B13 | 1 nM | Enzymatic assay |

| Mouse Hsd17B13 | 13 nM | Enzymatic assay | |

| Ki | Human Hsd17B13 | 0.7 nM | Enzymatic assay |

| Selectivity | Human Hsd17B11 | >10,000 nM | Enzymatic assay |

| On-Target Binding | Human Hsd17B13 | ΔTm = 16.7 K | Thermal Shift Assay (nanoDSF) in the presence of NAD+ |

Table 2: In Vitro ADME Properties of BI-3231 [5]

| Parameter | Species | Value |

| Aqueous Solubility | - | Good |

| Permeability | - | Good |

| Metabolic Stability | Human Hepatocytes | Medium |

| Mouse Hepatocytes | Medium |

Table 3: In Vivo Pharmacokinetics of BI-3231 [6]

| Species | Administration | Key Findings |

| Mouse | IV and Oral | Rapid plasma clearance, low oral bioavailability, extensive liver tissue accumulation. |

| Rat | IV | Rapid plasma clearance, significant biliary excretion. |

Table 4: Negative Control Compound BI-0955 [5]

| Compound | Target Activity | Purpose |

| BI-0955 | No detectable activity in Hsd17B13 in vitro assays. | To serve as a negative control in experiments to ensure observed effects are due to Hsd17B13 inhibition. |

Signaling Pathways and Experimental Workflows

Hsd17B13 Signaling in Liver Fibrosis

The precise signaling cascade initiated by Hsd17B13 that culminates in liver fibrosis is an area of active investigation. Current evidence points to a multifactorial role involving lipid metabolism and direct pro-fibrotic signaling. Hsd17B13 is known to possess retinol dehydrogenase activity, and its expression is upregulated by the LXRα/SREBP-1c pathway, which is central to lipid homeostasis.[1] More recent findings indicate that active Hsd17B13 in hepatocytes can upregulate Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that directly activates hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[7]

Caption: Proposed signaling pathway of Hsd17B13 in liver fibrosis.

Experimental Workflow for Hsd17B13 Inhibitor Evaluation

The preclinical evaluation of a novel Hsd17B13 inhibitor follows a structured workflow, progressing from initial screening to in vivo efficacy studies. This process is designed to thoroughly characterize the compound's potency, selectivity, mechanism of action, and therapeutic potential.

Caption: Experimental workflow for evaluating Hsd17B13 inhibitors.

Experimental Protocols

Hsd17B13 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Hsd17B13.

-

Principle: Recombinant Hsd17B13 protein is incubated with a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+. The inhibitor's effect on the rate of product formation is measured.[6]

-

Materials:

-

Purified, recombinant human or mouse Hsd17B13.

-

Substrate: Estradiol or Leukotriene B4 (LTB4).

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

-

Test compound (e.g., BI-3231) dissolved in DMSO.

-

Assay buffer (e.g., 25 mM Tris pH 7.5, 500 mM NaCl, 0.5 mM TCEP).

-

Detection system: A high-throughput mass spectrometry platform, such as MALDI-TOF-MS, is suitable for detecting substrate and product.[8]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microtiter plate, add the assay buffer, recombinant Hsd17B13 enzyme, and NAD+.

-

Add the test compound to the wells and incubate briefly.

-

Initiate the reaction by adding the substrate (estradiol or LTB4).

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction at a specific time point.

-

Analyze the reaction mixture using MALDI-TOF-MS to quantify the amount of product formed.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

-

Cellular Thermal Shift Assay (CETSA) / nanoDSF

This method confirms direct binding of the inhibitor to the target protein in a more physiological environment.

-

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This change in the melting temperature (Tm) is measured.[8]

-

Materials:

-

Recombinant Hsd17B13 protein.

-

Test compound (e.g., BI-3231).

-

NAD+ (as binding of BI-3231 is NAD+-dependent).[5]

-

nanoDSF instrument (e.g., Prometheus).

-

-

Procedure:

-

Mix the recombinant Hsd17B13 protein with the test compound and NAD+ in a suitable buffer.

-

Load the samples into capillaries.

-

Place the capillaries in the nanoDSF instrument.

-

Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min).

-

The instrument measures the intrinsic tryptophan fluorescence at different temperatures.

-

The melting temperature (Tm) is determined from the unfolding transition.

-

A significant increase in Tm in the presence of the compound compared to the DMSO control indicates target engagement.

-

In Vitro Hepatocyte Lipotoxicity Assay

This assay assesses the ability of an Hsd17B13 inhibitor to protect hepatocytes from lipid-induced stress, a key feature of NASH.

-

Principle: Hepatocytes are overloaded with fatty acids (e.g., palmitic acid) to induce lipotoxicity, characterized by triglyceride accumulation and cellular stress. The protective effect of the Hsd17B13 inhibitor is then evaluated.[9][10]

-

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

-

Palmitic acid complexed to bovine serum albumin (BSA).

-

Test compound (e.g., BI-3231) and negative control (BI-0955).

-

Reagents for assessing triglyceride content (e.g., Oil Red O staining or a commercial TG assay kit).

-

Reagents for assessing cell viability (e.g., MTS or LDH assay).

-

-

Procedure:

-

Plate hepatocytes and allow them to adhere.

-

Treat the cells with the test compound or vehicle for a specified pre-incubation period.

-

Induce lipotoxicity by adding palmitic acid-BSA complex to the culture medium.

-

Co-incubate for 24-48 hours.

-

Assess outcomes:

-

Triglyceride Accumulation: Stain cells with Oil Red O and quantify the lipid droplets, or measure total triglyceride content using a biochemical assay.

-

Cell Viability: Perform an MTS or LDH assay to measure cell death.

-

Gene Expression: Analyze the expression of genes involved in lipid metabolism and inflammation via qRT-PCR.

-

-

In Vivo Liver Fibrosis Models

Animal models are crucial for evaluating the in vivo efficacy of Hsd17B13 inhibitors.

-

Models:

-

Carbon Tetrachloride (CCl4) Model: CCl4 is a hepatotoxin that induces chronic liver injury and fibrosis.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This diet-induced model mimics many features of human NASH, including steatosis, inflammation, and fibrosis.

-

-

General Protocol Outline:

-

Acclimatize animals (e.g., C57BL/6J mice).

-

Induce liver fibrosis using the chosen model (e.g., repeated CCl4 injections or feeding a CDAHFD for several weeks).

-

Administer the Hsd17B13 inhibitor (e.g., BI-3231) or vehicle via a suitable route (e.g., oral gavage, subcutaneous injection) based on its pharmacokinetic properties.

-

Continue treatment for a predefined period.

-

At the end of the study, collect blood and liver tissue.

-

-

Endpoint Analysis:

-

Serum Biochemistry: Measure levels of liver enzymes such as ALT and AST.

-

Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess inflammation and ballooning, and with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis).

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) in liver tissue.

-

Hydroxyproline Assay: Quantify the total collagen content in the liver.

-

Conclusion

The inhibition of Hsd17B13 represents a genetically validated and promising therapeutic strategy for combating liver fibrosis. The availability of potent and selective chemical probes like BI-3231 allows for a thorough preclinical evaluation of this target. A systematic approach, combining robust in vitro characterization with relevant in vivo models of liver fibrosis, is essential for advancing Hsd17B13 inhibitors towards clinical application. This guide provides a foundational framework of the key data, pathways, and protocols necessary for researchers to effectively contribute to this rapidly evolving field.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

The Biological Activity of BI-3231: A Potent and Selective HSD17B13 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. BI-3231 is the first potent and selective chemical probe for HSD17B13, providing a critical tool to investigate the enzyme's biological function and its role in pathology.[1][2] This technical guide provides a comprehensive overview of the biological activity of BI-3231, including its in vitro and in vivo properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Biological Activity and Data Presentation

BI-3231 demonstrates high potency and selectivity for HSD17B13. Its inhibitory activity has been characterized across species and in various assay formats. The following tables summarize the key quantitative data on the biological activity of BI-3231.

In Vitro Potency and Selectivity

| Target | Species | Assay Type | Parameter | Value | Reference |

| HSD17B13 | Human | Enzymatic Assay | IC50 | 1 nM | [3][4] |

| HSD17B13 | Mouse | Enzymatic Assay | IC50 | 13 nM | [4] |

| HSD17B13 | Human | Enzymatic Assay | Ki | 0.7 nM | [5] |

| HSD17B11 | Human | Enzymatic Assay | IC50 | >10 µM | [3] |

| HSD17B13 | Human | Thermal Shift Assay (nanoDSF) | ΔTm | 16.7 K (in the presence of NAD+) | [5] |

Cellular Activity

| Cell Line/Primary Cells | Assay Description | Effect of BI-3231 | Reference |

| HepG2 cells and primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | Reduces triglyceride accumulation | [6] |

| Hepatocytes | Palmitic acid-induced toxicity | Reduces toxicity | |

| Hepatocytes | Proliferation and differentiation | Improves hepatocyte proliferation and cell differentiation | [6] |

| Hepatocytes | Mitochondrial function | Increases mitochondrial respiratory function | [6] |

Mechanism of Action

BI-3231 acts as a potent inhibitor of the enzymatic activity of HSD17B13. A key feature of its mechanism is its dependence on the cofactor nicotinamide adenine dinucleotide (NAD+).[1][2] Binding of BI-3231 to HSD17B13 only occurs in the presence of NAD+.[7] Further investigation into its mode of inhibition revealed that BI-3231 is an uncompetitive inhibitor with respect to NAD+.[7][8]

Experimental Protocols

The characterization of BI-3231 involved a range of in vitro and in vivo experimental methodologies. Below are descriptions of the key experimental protocols.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

The initial identification of the chemical series leading to BI-3231 was performed using a high-throughput screening campaign.

-

Platform: Fully automated matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS).[2]

-

Enzyme: Recombinant human HSD17B13.

-

Substrate: Estradiol.[2]

-

Cofactor: NAD+.[2]

-

Principle: The assay measures the enzymatic conversion of the substrate to its product. Compounds that inhibit the enzyme will show a reduced product formation.

In Vitro Hepatocyte Lipotoxicity Assay

To assess the functional activity of BI-3231 in a cellular context, an in vitro model of hepatocyte lipotoxicity was utilized.

-

Cell Types: HepG2 human hepatoma cells and freshly isolated primary mouse hepatocytes.[6]

-

Induction of Lipotoxicity: Cells were treated with palmitic acid to induce lipotoxic stress, mimicking hepatic steatosis.[6][9]

-

Treatment: Cells were co-incubated with BI-3231 at various concentrations.[6]

-

Readouts:

-

Triglyceride Accumulation: Measured to assess the effect on lipid droplet formation.[6]

-

Cell Viability: Assessed using assays such as the MTT assay.[9]

-

Markers of Hepatocyte Function: Proliferating Cell Nuclear Antigen (PCNA) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) levels were determined.[9]

-

Mitochondrial Respiration: Evaluated to understand the impact on cellular metabolism.[6]

-

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of BI-3231 were evaluated in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Administration Routes: Intravenous (IV), oral (PO), and subcutaneous (SC) administration.[1][8]

-

Sample Collection: Plasma and various tissues were collected at different time points.

-

Analysis: Compound concentrations in plasma and tissues were quantified to determine pharmacokinetic parameters such as clearance, bioavailability, and tissue distribution.[1][2]

Summary and Future Directions

BI-3231 is a groundbreaking chemical probe that has significantly advanced the study of HSD17B13. Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable tool for elucidating the physiological and pathophysiological roles of this enzyme. In vitro studies have demonstrated its ability to mitigate lipotoxic effects in hepatocytes, suggesting a potential therapeutic benefit in steatotic liver disease.[6] While in vivo pharmacokinetic studies have been conducted, further research is needed to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and to evaluate the efficacy of BI-3231 in relevant animal models of NASH and liver fibrosis. The availability of BI-3231 to the scientific community will undoubtedly accelerate our understanding of HSD17B13 biology and its potential as a therapeutic target.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. opnme.com [opnme.com]

- 8. youtube.com [youtube.com]

- 9. journals.physiology.org [journals.physiology.org]

The Evolving Landscape of Hsd17B13 Inhibitors: A Guide to Structure-Activity Relationships and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred significant interest in the discovery and development of small molecule inhibitors of Hsd17B13. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of emerging Hsd17B13 inhibitors, details of key experimental protocols, and visualizations of the inhibitor discovery workflow and the enzyme's proposed signaling pathway.

Structure-Activity Relationship (SAR) of Hsd17B13 Inhibitors

The development of Hsd17B13 inhibitors is an active area of research, with several pharmaceutical companies disclosing distinct chemical scaffolds in recent patent applications. While a specific compound designated "Hsd17B13-IN-94" is not publicly documented, analysis of published patent literature from companies such as AstraZeneca and Enanta Pharmaceuticals reveals key structural motifs and their impact on inhibitory activity.

AstraZeneca's Heterocyclic Scaffolds

AstraZeneca has explored a variety of five-membered heteroaromatic cores. A common feature of these inhibitors is a central heterocyclic ring, often substituted with groups that modulate potency, selectivity, and pharmacokinetic properties.

| Compound ID (Exemplary) | Core Scaffold | Key Substitutions | hHsd17B13 IC50 (µM) | Selectivity over Hsd17B4 | Cellular Activity IC50 (µM) | Reference |

| Example 1 | 1,2,4-Oxadiazole | Phenyl and substituted piperidine moieties | 0.053 | >275-fold (IC50 = 14.6 µM) | 0.05 | [1] |

| Example 2 | Thiazole | Substituted aromatic rings | 0.044 | >1136-fold (IC50 > 50 µM) | 0.21 | [1] |

| Example 3 | Isoxazole | Fluorinated phenyl and pyridinyl groups | 0.022 | >1995-fold (IC50 = 43.9 µM) | 0.037 | [2] |

| Example 4 | Pyrrole | Halogenated aromatic substituents | 0.036 | >875-fold (IC50 = 31.5 µM) | 0.03 | [3] |

Key SAR Observations for AstraZeneca's Series:

-

Central Heterocycle: The choice of the five-membered heterocyclic core (e.g., oxadiazole, thiazole, isoxazole) is a key determinant of the overall molecular geometry and properties.

-

Aromatic Substituents: The nature and substitution pattern of the aromatic rings attached to the core significantly influence potency. Halogenation, particularly with fluorine, is a common strategy employed, likely to enhance binding affinity and modulate metabolic stability.[4]

-

Selectivity: High selectivity against other hydroxysteroid dehydrogenase isoforms, such as Hsd17B4 and Hsd17B9, is a critical objective to minimize off-target effects. Many of the disclosed compounds demonstrate excellent selectivity profiles.[1][2][3]

-

Cellular Potency: The translation of biochemical potency to cellular activity is a crucial step. The data indicates that many of these compounds effectively inhibit Hsd17B13 in cell-based assays.[1][2][3]

Enanta Pharmaceuticals' Pyrimidinone-Based Inhibitors

Enanta Pharmaceuticals has disclosed a series of inhibitors based on a pyrimidinone scaffold. These compounds also feature various substitutions to optimize their drug-like properties.

| Compound ID (Exemplary) | Core Scaffold | Key Substitutions | hHsd17B13 IC50 (µM) | Cellular Activity IC50 (µM) | Key Findings | Reference |

| Compound 348 | Pyrimidinone | Aromatic and heterocyclic side chains | < 0.1 | < 0.1 | Reduces TGF-β1-induced COL1A1 expression in H441 cells. | [4] |

| Compound 790 | Pyrimidinone | Varied side chains to explore SAR | < 0.1 | < 0.1 | Reduces COL1A1 mRNA levels in idiopathic pulmonary fibrosis models. | [4] |

| Compound 812 | Pyrimidinone | Optimized substitutions for potency and selectivity | < 0.1 | < 0.1 | Selectively inhibits estradiol-to-estrone conversion in high Hsd17B13 expressing cells. | [4] |

Key SAR Observations for Enanta's Series:

-

Pyrimidinone Core: This scaffold serves as a rigid platform for the attachment of various functional groups.

-

Side Chain Diversity: The exploration of a wide range of aromatic and heterocyclic side chains allows for fine-tuning of potency and other properties.

-

Disease-Relevant Activity: Enanta's patent applications highlight the functional consequences of Hsd17B13 inhibition, such as the reduction of fibrosis markers, demonstrating the therapeutic potential of these compounds.[5]

Experimental Protocols

The characterization of Hsd17B13 inhibitors relies on a cascade of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Recombinant Human Hsd17B13 Enzymatic Assay (NADH Detection)

This assay quantifies the enzymatic activity of Hsd17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.

Materials:

-

Purified recombinant human Hsd17B13 enzyme.

-

Substrate: β-estradiol or other suitable substrate (e.g., retinol, leukotriene B4).[6]

-

Cofactor: NAD+.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20 to prevent non-specific binding.[7]

-

NADH Detection Reagent: Commercial kits such as NAD(P)H-Glo™ (Promega) are commonly used.[8][9]

-

Test compounds dissolved in DMSO.

-

384-well assay plates.

Procedure:

-

Compound Plating: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

-

Enzyme Addition: Add the purified recombinant Hsd17B13 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

NADH Detection: Add the NADH detection reagent according to the manufacturer's instructions. This reagent typically contains a reductase, a pro-luciferin substrate, and luciferase. The amount of NADH produced is proportional to the light output.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Hsd17B13 Activity Assay (Mass Spectrometry)

This assay measures the activity of Hsd17B13 in a cellular context by quantifying the conversion of a substrate to its product using mass spectrometry.

Materials:

-

HEK-293 cells or other suitable cell line overexpressing Hsd17B13.[1]

-

Cell culture medium and reagents.

-

Substrate: β-estradiol or retinol.[4]

-

Test compounds dissolved in DMSO.

-

LC-MS/MS system.

Procedure:

-

Cell Seeding: Seed the Hsd17B13-overexpressing cells into multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.

-

Substrate Addition: Add the substrate (e.g., β-estradiol) to the cells and incubate for a specific time to allow for enzymatic conversion.

-

Sample Preparation: Lyse the cells and extract the substrate and product from the cell lysate or the supernatant.

-

LC-MS/MS Analysis: Quantify the amounts of substrate and product in each sample using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of product formation at each compound concentration relative to vehicle-treated cells. Determine the IC50 value from the dose-response curve.

Visualizations

Hsd17B13 Inhibitor Discovery Workflow

Caption: A generalized workflow for the discovery and development of Hsd17B13 inhibitors.

Proposed Signaling Pathway of Hsd17B13 in Hepatocytes

References

- 1. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]

- 2. 17β-HSD13 inhibitors described in Astrazeneca patent | BioWorld [bioworld.com]

- 3. Astrazeneca patents new 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]

- 4. drughunter.com [drughunter.com]

- 5. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enanta.com [enanta.com]

- 8. enanta.com [enanta.com]

- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Hsd17B13 Inhibitors

These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key enzyme in hepatic lipid metabolism and a therapeutic target for non-alcoholic fatty liver disease (NAFLD).[1][2][3]

Introduction to Hsd17B13

Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to lipid droplets.[2][3][4] The enzyme is implicated in the metabolism of steroids, fatty acids, and retinol.[2][5][6] Elevated expression of Hsd17B13 is associated with the progression of NAFLD, making it a promising target for therapeutic intervention.[3][5] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against chronic liver diseases.[6] The enzymatic activity of Hsd17B13, particularly its retinol dehydrogenase (RDH) activity, is a key focus for inhibitor screening.[5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving Hsd17B13 and a general workflow for testing inhibitors.

Caption: Hsd17B13 signaling pathway in hepatocytes.

Caption: General workflow for an in vitro Hsd17B13 enzymatic assay.

Experimental Protocols

Recombinant Hsd17B13 Enzymatic Activity Assay

This protocol describes a biochemical assay to measure the enzymatic activity of recombinant Hsd17B13 and assess the potency of an inhibitor.

Materials:

-

Recombinant human Hsd17B13 protein

-

Cofactor: NAD+[8]

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100

-

This compound or other test inhibitors

-

NADH detection reagent (e.g., NADH-Glo™)[8]

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of the Hsd17B13 inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor solution.

-

Add the recombinant Hsd17B13 protein to each well.

-

Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[8]

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for an additional 60 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.

| Parameter | Concentration |

| Recombinant Hsd17B13 | 50-100 ng/well |

| All-trans-retinol | 2-5 µM |

| β-estradiol | 15-75 µM[1][8] |

| NAD+ | 500 µM[8] |

| Incubation Time | 60 minutes |

| Incubation Temperature | 37°C |

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay

This protocol evaluates the inhibitory effect of a compound on Hsd17B13 activity in a cellular context.[5][7]

Materials:

-

Expression vector for Hsd17B13 (e.g., HSD17B13-GFP or HSD17B13-FLAG)[7]

-

Transfection reagent

-

All-trans-retinol[7]

-

This compound or other test inhibitors

-

Cell lysis buffer

-

HPLC system for retinoid analysis[5]

-

Protein quantification assay kit

Procedure:

-

Seed HEK293 or HepG2 cells in culture plates.

-

Transfect the cells with the Hsd17B13 expression vector.

-

After 24 hours, treat the cells with a serial dilution of the inhibitor.

-

Add all-trans-retinol (2-5 µM) to the culture medium and incubate for 6-8 hours.[7]

-

Harvest the cells and lyse them.

-

Quantify the protein concentration of the cell lysates.

-

Analyze the levels of retinaldehyde and retinoic acid in the lysates by HPLC.[5]

-

Normalize the retinoid levels to the protein concentration and calculate the percent inhibition.

| Parameter | Condition |

| Cell Line | HEK293 or HepG2[5][7] |

| Substrate | All-trans-retinol (2-5 µM)[7] |

| Incubation Time | 6-8 hours[7] |

| Readout | Retinaldehyde and Retinoic Acid Quantification by HPLC[5] |

Hsd17B13 Expression Quantification by ELISA

This protocol is for quantifying Hsd17B13 protein levels in various samples, which can be useful for validating cellular models or assessing target engagement.[9]

Materials:

-

Human HSD17B13 ELISA Kit[9]

-

Sample types: serum, plasma, cell culture supernatants, or tissue homogenates[9]

-

Microplate reader

Procedure:

-

Prepare samples according to the kit's instructions for the specific sample type. For cell lysates, solubilize cells in an appropriate lysis buffer.[10]

-

Add standards and samples to the wells of the ELISA plate pre-coated with an anti-Hsd17B13 antibody.

-

Incubate as per the manufacturer's protocol.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated antibody specific for Hsd17B13.

-

Incubate and wash.

-

Add streptavidin-HRP.

-

Incubate and wash.

-

Add the substrate solution and incubate to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of Hsd17B13 in the samples based on the standard curve.

| Sample Type | Preparation |

| Serum/Plasma | Centrifuge to separate, avoid hemolysis.[9][10] |

| Cell Culture Supernatants | Centrifuge to remove cells.[9] |

| Tissue Homogenates | Homogenize tissue in PBS with protease inhibitors.[9] |

| Cell Lysates | Solubilize cells in lysis buffer.[10] |

Data Presentation

The results from the enzymatic and cell-based assays should be presented as IC50 values, representing the concentration of the inhibitor required to reduce Hsd17B13 activity by 50%.

| Inhibitor | Assay Type | Substrate | IC50 (nM) |

| This compound | Enzymatic | Retinol | Example Value |

| This compound | Enzymatic | β-estradiol | Example Value |

| This compound | Cell-based RDH | Retinol | Example Value |

| Control Compound | Enzymatic | Retinol | Example Value |

Troubleshooting

-

Low signal in enzymatic assay: Ensure the enzyme is active and the substrate and cofactor concentrations are optimal.

-

High variability in cell-based assay: Optimize transfection efficiency and ensure consistent cell seeding density.

-

Inconsistent ELISA results: Follow the kit protocol precisely, paying attention to washing steps and incubation times. Ensure proper sample preparation to avoid matrix effects.[9]

References

- 1. origene.com [origene.com]

- 2. researchgate.net [researchgate.net]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 - Wikipedia [en.wikipedia.org]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. assaygenie.com [assaygenie.com]

- 10. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Hsd17B13-IN-94 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Hsd17B13-IN-94, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in cell-based assays. The following guidelines are designed to assist in the investigation of HSD17B13 function and the characterization of its inhibitors in a cellular context.

Introduction

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][6] HSD17B13 is involved in steroid, and retinol metabolism.[2][7] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This protective association has identified HSD17B13 as a promising therapeutic target for chronic liver diseases.[3] this compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. The protocols outlined below describe methods to assess the potency and cellular effects of this inhibitor.

Data Presentation

Table 1: this compound Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) |

| Hsd17B13-IN-9 | HSD17B13 | Enzymatic | 0.01 |

Note: The IC50 value is for Hsd17B13-IN-9, which is presumed to be structurally similar or identical to this compound. This value was obtained from an in vitro enzymatic assay.

Signaling Pathway

The signaling pathway involving HSD17B13 in the context of NAFLD is complex and involves lipid and retinol metabolism, which can influence inflammatory and fibrotic pathways. Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation, including the NF-κB and MAPK signaling pathways.[8]

HSD17B13 Signaling Pathway in NAFLD

Experimental Protocols

Cell Line Selection and Culture

HSD17B13 is primarily expressed in hepatocytes.[4][5] For cell-based assays, human hepatocyte-derived cell lines such as HepG2 or Huh7 are suitable.[5] Alternatively, non-hepatic cell lines like HEK293 can be engineered to overexpress HSD17B13.[1][9]

-

Cell Lines: HepG2, Huh7, or HEK293 cells stably or transiently overexpressing human HSD17B13.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

HSD17B13 Activity Assay in Cells (Retinol Conversion)

This protocol measures the enzymatic activity of HSD17B13 in a cellular context by quantifying the conversion of its substrate, retinol, to retinaldehyde.[9]

Materials:

-

HSD17B13-expressing cells

-

This compound

-

All-trans-retinol

-

Cell lysis buffer

-

HPLC system with a normal-phase column

-

Retinoid standards (retinol, retinaldehyde)

Protocol:

-

Cell Seeding: Seed HSD17B13-expressing cells in 6-well plates at a density that allows for ~80-90% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

-

Pre-incubate the cells with the diluted this compound or vehicle for 1-2 hours.

-

-

Substrate Addition:

-

Cell Lysis and Sample Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and collect the lysate.

-

Perform protein quantification of the cell lysates.

-

-

Retinoid Extraction and Analysis:

-

Extract retinoids from the cell lysates.

-

Analyze the levels of retinol and retinaldehyde using HPLC.[9]

-

-

Data Analysis:

-

Quantify the amount of retinaldehyde produced.

-

Normalize the retinaldehyde levels to the total protein concentration.

-

Calculate the percent inhibition of HSD17B13 activity for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Downstream Marker Analysis (ELISA)

Inhibition of HSD17B13 may lead to changes in downstream cellular processes. An ELISA can be used to quantify the levels of relevant biomarkers in cell culture supernatants or lysates.

Materials:

-

HSD17B13-expressing cells

-

This compound

-

ELISA kit for a relevant downstream marker (e.g., inflammatory cytokines)

-

Plate reader

Protocol:

-

Cell Treatment: Follow steps 1 and 2 from the HSD17B13 Activity Assay protocol.

-

Induction of Downstream Pathway (if necessary): Depending on the marker being assayed, it may be necessary to stimulate the cells (e.g., with a pro-inflammatory agent) to induce a measurable response.

-

Sample Collection: Collect cell culture supernatants or prepare cell lysates.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the target protein.

-

Data Analysis: Compare the levels of the downstream marker in this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in a cell-based assay.

Cell-Based Assay Workflow for this compound

Troubleshooting and Considerations

-

Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are due to HSD17B13 inhibition and not cellular toxicity. A standard cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel.

-

Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

-

Substrate Concentration: The concentration of the substrate (e.g., retinol) should be optimized to be near the Km value for the enzyme to ensure sensitive detection of inhibition.

-

Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (DMSO), a positive control inhibitor (if available), and cells that do not express HSD17B13 to assess off-target effects.

By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the cellular functions of HSD17B13 and to advance the development of therapeutics for NAFLD and other chronic liver diseases.

References

- 1. enanta.com [enanta.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-94 in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hsd17B13-IN-94, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in primary human hepatocytes. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of HSD17B13 inhibition on lipid metabolism and cellular health in a physiologically relevant in vitro model. While the specific nomenclature "this compound" is not widely documented, the extensively characterized and publicly available inhibitor BI-3231 will be used as the reference compound for all protocols and data presented herein, as it is considered the first potent and selective chemical probe for HSD17B13.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Upregulation of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), suggesting its role in the pathogenesis of hepatic steatosis. Inhibition of HSD17B13 presents a promising therapeutic strategy for liver diseases characterized by excessive lipid accumulation. This compound (referenced as BI-3231) is a small molecule inhibitor that has been shown to effectively reduce triglyceride accumulation in hepatocytes, making it a valuable tool for in vitro studies.[2]

Mechanism of Action

HSD17B13 is involved in lipid metabolism, and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][3][4] this compound acts as a potent and selective inhibitor of HSD17B13. Its mechanism of inhibition is uncompetitive with respect to the cofactor NAD+.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (BI-3231) from in vitro studies.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human HSD17B13 | 1 nM | [5] |

| Mouse HSD17B13 | 13 nM | [5] | |

| Metabolic Stability | Human Liver Microsomes | High | [5] |

| Human Hepatocytes | Moderate | [5] |

Signaling Pathway